molecular formula C23H30N4O2S B2843944 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide CAS No. 1251675-54-3

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2843944
CAS No.: 1251675-54-3
M. Wt: 426.58
InChI Key: VHUREYKDJKUHEQ-UHFFFAOYSA-N
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Description

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H30N4O2S and its molecular weight is 426.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide has shown promising results in various areas of medicinal chemistry and drug discovery. One significant application is in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. For instance, compounds derived from visnaginone and khellinone, which are structurally related, have been synthesized and evaluated for their COX-1/COX-2 inhibition, demonstrating significant analgesic and anti-inflammatory activities. These compounds, including derivatives of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, exhibit high selectivity for COX-2, offering potential therapeutic benefits for conditions requiring anti-inflammatory and analgesic intervention (Abu‐Hashem et al., 2020).

Another area of application is in the development of antimicrobial agents. The synthesis of new pyridothienopyrimidines and pyridothienotriazines demonstrates the potential of these compounds in antimicrobial activities. Such studies indicate the role of these heterocyclic compounds in addressing bacterial infections, showcasing their versatility in drug development (Abdel-rahman et al., 2002).

Anticancer and Anti-angiogenic Potential

Further research into compounds related to this compound has revealed their potential in anticancer therapy. Studies on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their utility as anticancer agents. These findings highlight the compound's ability to inhibit blood vessel formation in vivo and interact with DNA, pointing towards their application in cancer treatment (Kambappa et al., 2017).

Polyamide Synthesis

Additionally, these compounds serve as intermediates in the synthesis of polyamides containing nucleobases such as uracil and adenine, contributing to materials science and polymer research. The synthesis of such polyamides offers insights into creating new materials with potential applications in biotechnology and nanotechnology (Hattori & Kinoshita, 1979).

Properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c1-16-5-6-17(2)20(12-16)30-22-13-21(25-15-26-22)27-9-7-18(8-10-27)23(28)24-14-19-4-3-11-29-19/h5-6,12-13,15,18-19H,3-4,7-11,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUREYKDJKUHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.